molecular formula C20H28N2O4 B4679309 ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE

ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B4679309
M. Wt: 360.4 g/mol
InChI Key: NRWRFVOYMFQNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of piperidinecarboxylate esters It is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester group and a pentanamidobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification, where the piperidine ring is reacted with ethyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Pentanamidobenzoyl Moiety: The final step involves the acylation of the piperidine ring with 4-pentanamidobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl ester group and a pentanamidobenzoyl moiety sets it apart from other piperidinecarboxylate esters, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 1-[4-(pentanoylamino)benzoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-3-5-6-18(23)21-17-9-7-15(8-10-17)19(24)22-13-11-16(12-14-22)20(25)26-4-2/h7-10,16H,3-6,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWRFVOYMFQNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-(4-PENTANAMIDOBENZOYL)PIPERIDINE-4-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.